molecular formula C9H11FO B8757334 1-Ethyl-2-fluoro-4-methoxybenzene CAS No. 1351403-10-5

1-Ethyl-2-fluoro-4-methoxybenzene

Cat. No. B8757334
M. Wt: 154.18 g/mol
InChI Key: SPGFGMYNNLGBMD-UHFFFAOYSA-N
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Patent
US09212118B2

Procedure details

To a solution of 1-(2-fluoro-4-methoxyphenyl)ethanone (FMAP) (13.46 g, 80 mmol) in MeOH (100 mL), 37% HCl (7.0 mL, 85 mmol) diluted with MeOH (5 mL) was added, followed by 5% Pd/C (340 mg, 0.4 mol %). The mixture was placed under 3 bar hydrogen at rt until the reaction was complete based on HPLC analysis. The mixture was cooled to room temperature and the catalyst was removed by filtration. The solvent was removed under reduced pressure, and water (100 mL) and petroleum ether were added. The organic layer was cut and washed with water (50 mL) and dried over Na2SO4. The solvent was removed under the reduced pressure. The oily residue was distilled using 8×1 cm distillation column with Raschig rings at 95-97° C. and 45 mbar to yield 1-ethyl-2-fluoro-4-methoxybenzene (MET) as a colorless oil (8.15 g, 66%). 1H NMR (CDCl3) δ 1.19 (t, J=7.6, 3H), 2.60 (q, J=7.6, 2H), 3.77 (s, 3H), 6.52-6.68 (m, 2H), 7.08 (t, J=8.6, 1 H).
Quantity
13.46 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
340 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[C:10](=O)[CH3:11].Cl.[H][H]>CO.[Pd]>[CH2:10]([C:3]1[CH:4]=[CH:5][C:6]([O:8][CH3:9])=[CH:7][C:2]=1[F:1])[CH3:11]

Inputs

Step One
Name
Quantity
13.46 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)OC)C(C)=O
Name
Quantity
7 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
340 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure, and water (100 mL) and petroleum ether
ADDITION
Type
ADDITION
Details
were added
WASH
Type
WASH
Details
washed with water (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under the reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The oily residue was distilled
DISTILLATION
Type
DISTILLATION
Details
8×1 cm distillation column with Raschig rings at 95-97° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(C=C(C=C1)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.15 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.